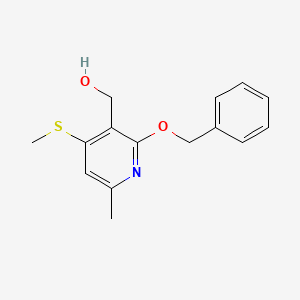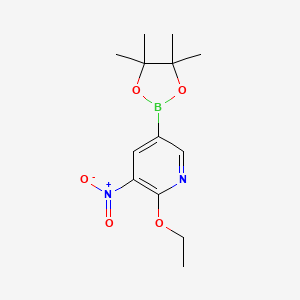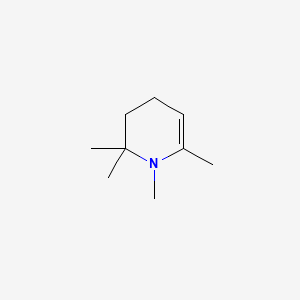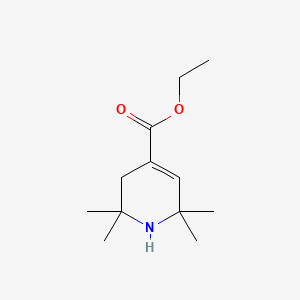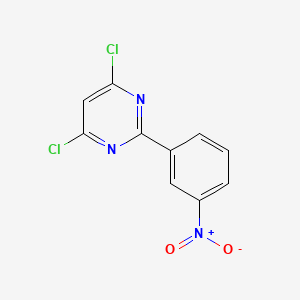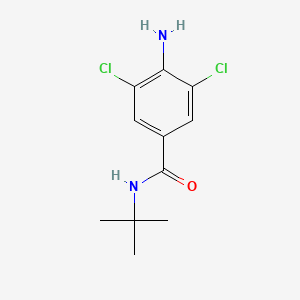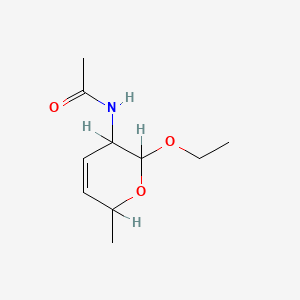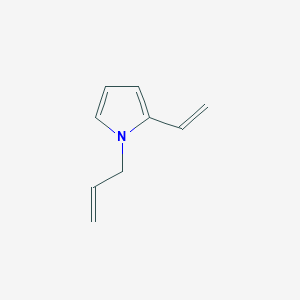
1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-: is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is distinguished by the presence of ethenyl and propenyl substituents on the pyrrole ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with ethenyl and propenyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where the ethenyl or propenyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, various solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrrole derivatives, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the structure and function of pyrrole-containing biomolecules. It is also employed in the development of bioactive compounds with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel drugs. Pyrrole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- is used in the production of specialty chemicals, polymers, and materials with unique properties. It is also utilized in the development of advanced materials for electronic and optical applications.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1H-Pyrrole, 2-ethyl-1-methyl-
- 1H-Pyrrole, 2-ethenyl-1-(2-methyl-2-propenyl)-
- 1H-Pyrrole, 2-acetyl-
Comparison: Compared to similar compounds, 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- exhibits unique chemical properties due to the presence of both ethenyl and propenyl groups These substituents influence the compound’s reactivity, making it a versatile intermediate in organic synthesis
Propriétés
Numéro CAS |
284049-37-2 |
|---|---|
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
2-ethenyl-1-prop-2-enylpyrrole |
InChI |
InChI=1S/C9H11N/c1-3-7-10-8-5-6-9(10)4-2/h3-6,8H,1-2,7H2 |
Clé InChI |
KDQCYSDEUQEOOW-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


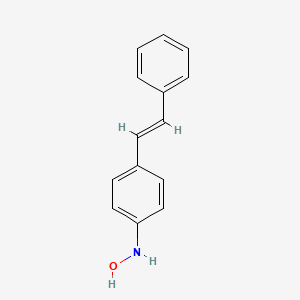
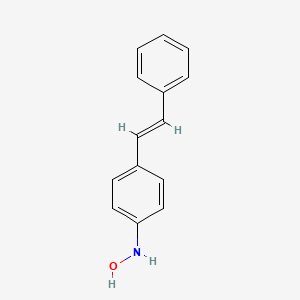
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
